Cas no 2622-63-1 (1H-Benzimidazole,1-methyl-2-phenyl-)
1H-Benzimidazole,1-methyl-2-phenyl- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Benzimidazole,1-methyl-2-phenyl-
- 1-Methyl-2-phenylbenzimidazole
- 1-methyl-2-phenyl-1H-benzimidazole
- DTXSID80180859
- D84347
- CS-0314997
- FA5J4RSN5S
- InChI=1/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H
- HMS1433K01
- BRD-K61978365-001-01-5
- 2622-63-1
- 1-Methyl-2-phenyl-1H-benzoimidazole
- 1H-Benzimidazole, 1-methyl-2-phenyl-
- CAA62263
- SCHEMBL517706
- TS-00405
- 1-methyl-2-phenyl-1H-benzo[d]imidazole
- CHEMBL2046760
- A924820
- IDI1_012312
- 1-Methyl-2-phenyl-1H-benzimidazole #
- 1-methyl-2-phenyl-1H-1,3-benzodiazole
- NS00028059
- EINECS 220-073-4
- Maybridge3_000925
- AKOS000636542
-
- MDL: MFCD00005764
- Inchi: 1S/C14H12N2/c1-16-13-10-6-5-9-12(13)15-14(16)11-7-3-2-4-8-11/h2-10H,1H3
- InChI Key: POSRBSJJCMKQNU-UHFFFAOYSA-N
- SMILES: N1(C)C(C2C=CC=CC=2)=NC2C=CC=CC1=2
Computed Properties
- Exact Mass: 208.10016
- Monoisotopic Mass: 208.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 235
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8A^2
- XLogP3: 3.1
Experimental Properties
- Density: 1.11
- Boiling Point: 380.1°C at 760 mmHg
- Flash Point: 183.7°C
- Refractive Index: 1.626
- PSA: 17.82
1H-Benzimidazole,1-methyl-2-phenyl- Security Information
- Signal Word:Warning
- Hazard Statement: H317-H319
- Warning Statement: P280-P305+P351+P338
- Storage Condition:Sealed in dry,Room Temperature
1H-Benzimidazole,1-methyl-2-phenyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M892267-250mg |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 250mg |
1,296.00 | 2021-05-17 | |
| Alichem | A069003081-1g |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 1g |
$370.00 | 2023-09-02 | |
| Alichem | A069003081-5g |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 5g |
$1173.00 | 2023-09-02 | |
| Chemenu | CM251790-1g |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 1g |
$346 | 2021-06-17 | |
| Chemenu | CM251790-5g |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 5g |
$1075 | 2021-06-17 | |
| Chemenu | CM251790-250mg |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 250mg |
$*** | 2023-03-31 | |
| Ambeed | A133924-1g |
1-Methyl-2-phenyl-1H-benzo[d]imidazole |
2622-63-1 | 97% | 1g |
$657.0 | 2024-07-28 | |
| 1PlusChem | 1P002SSX-100mg |
1H-Benzimidazole, 1-methyl-2-phenyl- |
2622-63-1 | 99%;RG | 100mg |
$61.00 | 2025-02-19 | |
| 1PlusChem | 1P002SSX-250mg |
1H-Benzimidazole, 1-methyl-2-phenyl- |
2622-63-1 | 99%;RG | 250mg |
$102.00 | 2025-02-19 | |
| 1PlusChem | 1P002SSX-1g |
1H-Benzimidazole, 1-methyl-2-phenyl- |
2622-63-1 | 99%;RG | 1g |
$330.00 | 2025-02-19 |
1H-Benzimidazole,1-methyl-2-phenyl- Suppliers
1H-Benzimidazole,1-methyl-2-phenyl- Related Literature
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Yi Han,Hong-Tao Cao,Hai-Zhu Sun,Yong Wu,Guo-Gang Shan,Zhong-Min Su,Xue-Gang Hou,Yi Liao J. Mater. Chem. C 2014 2 7648
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Hidemasa Hikawa,Maki Imani,Hideharu Suzuki,Yuusaku Yokoyama,Isao Azumaya RSC Adv. 2014 4 3768
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Manikandan Selvaraju,Ying-Lien Wang,Chung-Ming Sun Org. Chem. Front. 2017 4 1358
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Wenwen Tian,Chang Yi,Bo Song,Qi Qi,Wei Jiang,Yingping Zheng,Zhengjian Qi,Yueming Sun J. Mater. Chem. C 2014 2 1104
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Yani Ouyang,Xiaoguang Yue,Jiehai Peng,Jiashun Zhu,Qiuyuan Shen,Wanmei Li Org. Biomol. Chem. 2022 20 6619
Additional information on 1H-Benzimidazole,1-methyl-2-phenyl-
1H-Benzimidazole, 1-methyl-2-phenyl-
The compound with CAS No. 2622-63-1, commonly referred to as 1H-Benzimidazole, 1-methyl-2-phenyl, is a significant heterocyclic aromatic compound that has garnered attention in various fields of chemistry and materials science. This compound belongs to the benzimidazole family, which is characterized by a fused benzene and imidazole ring system. The presence of the methyl and phenyl substituents at specific positions imparts unique electronic and structural properties to this molecule, making it a versatile building block in organic synthesis and material engineering.
Benzimidazole derivatives have been extensively studied due to their potential applications in drug design, optoelectronics, and catalysis. Recent advancements in computational chemistry have allowed researchers to delve deeper into the electronic structure of 1H-Benzimidazole, 1-methyl-2-phenyl, revealing its ability to act as a π-conjugated system with significant electron-withdrawing and donating capabilities. These properties make it an ideal candidate for designing novel materials with tailored electronic properties.
In the realm of materials science, 1H-Benzimidazole, 1-methyl-2-phenyl has been employed as a precursor for synthesizing advanced polymers and coordination polymers. For instance, studies have demonstrated its ability to form robust metal-organic frameworks (MOFs) with high surface area and porosity, which are promising for gas storage and separation applications. The compound's ability to coordinate with metal ions has been exploited in creating MOFs that exhibit exceptional stability under harsh conditions.
The biomedical applications of benzimidazole derivatives have also been a focal point of recent research. Specifically, 1H-Benzimidazole, 1-methyl-2-phenyl has shown potential as a scaffold for developing anti-inflammatory and anticancer agents. Preclinical studies have highlighted its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a lead compound for drug development.
Furthermore, the compound's role in organic synthesis cannot be overstated. Its use as an intermediate in the synthesis of more complex heterocyclic compounds has enabled chemists to explore new avenues in medicinal chemistry. Recent advancements in asymmetric synthesis techniques have allowed for the enantioselective preparation of benzimidazole derivatives, opening up possibilities for chiral drug discovery.
In conclusion, CAS No. 2622-63-1, or 1H-Benzimidazole, 1-methyl-2-phenyl, stands as a testament to the versatility of heterocyclic compounds in modern chemistry. With ongoing research uncovering new applications across diverse fields, this compound continues to be a subject of interest for scientists seeking innovative solutions in materials science and biomedicine.
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